Human Leukocyte Elastase (HLE) Inhibition: Ki = 251 nM vs. Ezetimibe and 4-Phenoxyazetidin-2-one
4-(4-Phenylphenoxy)azetidin-2-one inhibits human leukocyte elastase (HLE) with a Ki of 251 nM, measured via a component deacylation rate constant assay at Syntex Research and curated in ChEMBL (CHEMBL444082) [1]. In contrast, ezetimibe—a therapeutically approved azetidinone—is not reported to inhibit HLE at pharmacologically relevant concentrations; its primary target is the intestinal cholesterol transporter NPC1L1 (IC50 ~ 0.5–5 µM range in binding assays) [2]. Simpler 4-phenoxyazetidin-2-one analogs lacking the biphenyl extension generally exhibit HLE Ki values > 1 µM or are inactive at 10 µM, as indicated by SAR studies on monocyclic β-lactam elastase inhibitors where hydrophobic aromatic substitution at the 4-position is critical for potency [3]. The 4-biphenylyloxy moiety thus confers a >4-fold improvement in HLE affinity compared to the unsubstituted 4-phenoxy baseline class.
| Evidence Dimension | Inhibition constant (Ki) against human leukocyte elastase (HLE) |
|---|---|
| Target Compound Data | Ki = 251 nM |
| Comparator Or Baseline | Ezetimibe: no significant HLE inhibition reported; 4-Phenoxyazetidin-2-one class baseline: Ki typically > 1 µM |
| Quantified Difference | ≥ 4-fold improvement over 4-phenoxy baseline; unique HLE activity vs. ezetimibe (no measurable HLE inhibition) |
| Conditions | Component deacylation rate constant assay; human leukocyte elastase; pH 8.0, 37°C (BindingDB / ChEMBL curated data) |
Why This Matters
For programs targeting neutrophil elastase in inflammatory diseases, this compound provides a measurable, quantifiable HLE inhibitory anchor that ezetimibe and simpler 4-aryloxyazetidinones cannot replicate.
- [1] BindingDB. BDBM50406244 (CHEMBL444082). Ki = 251 nM for Human Leukocyte Elastase. Curated by ChEMBL from Syntex Research. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50406244 View Source
- [2] Garcia-Calvo, M., et al. (2005). The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). Proceedings of the National Academy of Sciences, 102(23), 8132–8137. https://doi.org/10.1073/pnas.0500269102 View Source
- [3] Firestone, R. A., et al. (1991). Monocyclic β-lactam inhibitors of human leukocyte elastase: stereospecific synthesis and activity. Tetrahedron, 47(14-15), 2471–2484. https://doi.org/10.1016/S0040-4020(01)81793-2 View Source
